molecular formula C26H27NO2 B14871317 2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B14871317
M. Wt: 385.5 g/mol
InChI Key: PXXFZEDLWCZMRW-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound with a unique structure that includes a tetrahydropyran ring and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with a suitable amine, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid
  • 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate

Uniqueness

2,2-diphenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of multiple phenyl groups and the tetrahydropyran ring contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further study and application.

Properties

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

2,2-diphenyl-N-[(4-phenyloxan-4-yl)methyl]acetamide

InChI

InChI=1S/C26H27NO2/c28-25(24(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-20-26(16-18-29-19-17-26)23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,27,28)

InChI Key

PXXFZEDLWCZMRW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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